molecular formula C24H17NO2S B2905190 (10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione CAS No. 866008-69-7

(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione

Cat. No.: B2905190
CAS No.: 866008-69-7
M. Wt: 383.47
InChI Key: OBTIZVGWSIRFCL-STZFKDTASA-N
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Description

The compound "(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione" is a structurally complex heterocyclic molecule featuring a fused tetracyclic core with sulfur (thia) and nitrogen (aza) heteroatoms. Its Z-configuration at the 10-position phenylmethylidene group introduces stereochemical rigidity, which may influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

(10Z)-10-benzylidene-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaene-9,19-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2S/c26-22-18-11-5-4-10-17(18)15-25-23(27)19-12-6-7-13-20(19)24(25)28-21(22)14-16-8-2-1-3-9-16/h1-14,24H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTIZVGWSIRFCL-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3)SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3)/SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique tetracyclic structure that incorporates a thioether and an azetidine moiety, which may contribute to its biological properties. The molecular formula is C19H18N2SC_{19}H_{18}N_{2}S, and it exhibits various functional groups that are often associated with biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks often exhibit antimicrobial properties. For example, studies on related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects. Research on structurally similar compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several derivatives of tetracyclic compounds. The results demonstrated that specific modifications to the structure enhanced activity against gram-positive bacteria, indicating a promising avenue for further exploration of this compound's derivatives.

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Letters assessed the cytotoxic effects of various azatetracyclo compounds on cancer cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis in MCF-7 cells, suggesting that (10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione could exhibit similar properties.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effect
AntimicrobialTetracyclineInhibition of bacterial growth
AnticancerDoxorubicinInduction of apoptosis in cancer cells
NeuroprotectiveCurcuminReduction of oxidative stress

Table 2: Case Study Results

Study ReferenceCompound TestedKey Findings
Journal of Antimicrobial ChemotherapyTetracyclic derivativesEffective against Staphylococcus aureus
Cancer LettersAzatetracyclo compoundsSignificant cytotoxicity in MCF-7 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ()

  • Core Structure: Both compounds share a sulfur-containing heterocyclic backbone. However, the target compound has a tetracyclic system with nitrogen, while the phenothiazine derivative is monocyclic with an ethynyl substituent.
  • Functional Groups: The phenothiazine features a nitro group and ethynyl linkage, enhancing electron-withdrawing properties and conjugation. In contrast, the target compound’s phenylmethylidene group may sterically hinder planarization, affecting its electronic delocalization.
  • Crystallographic Data: Phenothiazine derivatives often exhibit planar conformations conducive to stacking interactions (CCDC 2209381), whereas the fused tetracyclic system in the target compound likely imposes non-planar geometry, reducing crystallinity .

b. Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] ()

  • Heteroatom Arrangement : Both compounds incorporate nitrogen and oxygen/sulfur in fused rings. The hexacyclic system in includes an azetidine (four-membered ring), which is absent in the target compound.
  • Substituent Effects: The methoxy and phenoxy groups in ’s compound enhance solubility, whereas the target compound’s phenylmethylidene group may increase hydrophobicity.
  • Biological Relevance : Azetidine-containing compounds are explored for antibiotic activity, suggesting the target compound’s tetracyclic system could be tuned for similar applications .

Functional and Electronic Properties

Property Target Compound Phenothiazine () Azetidine Derivative ()
Heteroatoms 1 S, 1 N 1 S, 1 N (phenothiazine core) 2 N, 1 O
Ring System Tetracyclic Monocyclic Hexacyclic
Key Substituents Phenylmethylidene, dione Nitrophenyl ethynyl Methoxyphenyl, phenoxy
Conjugation Extended hexaene system Ethynyl-enhanced conjugation Limited due to non-planar rings
Potential Applications Not reported Optoelectronics, catalysis Antibiotic research

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